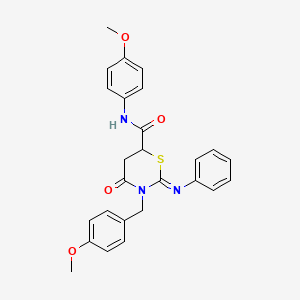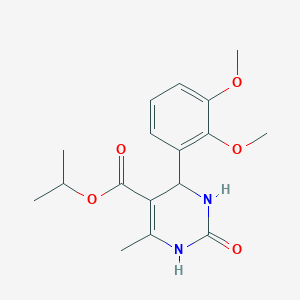![molecular formula C17H18NO4S4- B15040942 3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)thieno[2,3-e][1,3]benzothiazol-1(2H)-yl]propane-1-sulfonate](/img/structure/B15040942.png)
3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)thieno[2,3-e][1,3]benzothiazol-1(2H)-yl]propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)thieno[2,3-e][1,3]benzothiazol-1(2H)-yl]propane-1-sulfonate is a complex organic compound with a unique structure that includes a thieno[2,3-e][1,3]benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)thieno[2,3-e][1,3]benzothiazol-1(2H)-yl]propane-1-sulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[2,3-e][1,3]benzothiazole core, followed by the introduction of the methoxy and thioxobutylidene groups. The final step involves the attachment of the propane-1-sulfonate group. Reaction conditions often include the use of Lewis acids, such as aluminum chloride, and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)thieno[2,3-e][1,3]benzothiazol-1(2H)-yl]propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The thioxobutylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, forming a simpler thienobenzothiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxobutylidene group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups.
Scientific Research Applications
3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)thieno[2,3-e][1,3]benzothiazol-1(2H)-yl]propane-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)thieno[2,3-e][1,3]benzothiazol-1(2H)-yl]propane-1-sulfonate involves its interaction with specific molecular targets. The thieno[2,3-e][1,3]benzothiazole core can interact with various biological molecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with enzymes or receptors involved in key biological processes .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]indole–benzo[b]thieno[2,3-d]thiophen-3(2H)-one: This compound has a similar thieno-benzothiazole core but differs in its functional groups and overall structure.
Thieno[2,3-b]thiophenes: These compounds share the thieno core but have different substituents and properties.
Uniqueness
What sets 3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)thieno[2,3-e][1,3]benzothiazol-1(2H)-yl]propane-1-sulfonate apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C17H18NO4S4- |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
3-[(2Z)-5-methoxy-2-(2-sulfanylidenebutylidene)thieno[2,3-e][1,3]benzothiazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C17H19NO4S4/c1-3-11(23)9-15-18(6-4-8-26(19,20)21)16-14(25-15)10-13(22-2)12-5-7-24-17(12)16/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,19,20,21)/p-1/b15-9- |
InChI Key |
MCUSHSFDXZTKOD-DHDCSXOGSA-M |
Isomeric SMILES |
CCC(=S)/C=C\1/N(C2=C(S1)C=C(C3=C2SC=C3)OC)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CCC(=S)C=C1N(C2=C(S1)C=C(C3=C2SC=C3)OC)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15040860.png)
![(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15040874.png)
![(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15040878.png)
![4-({2-bromo-4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B15040884.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15040890.png)
![2-(3-iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole](/img/structure/B15040893.png)
![5-Bromo-N-(4-hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)furan-2-carboxamide](/img/structure/B15040897.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B15040906.png)
![N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B15040912.png)



![(5Z)-5-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15040926.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15040935.png)
